![molecular formula C6H3F3O2S B1301299 5-(Trifluoromethyl)thiophene-2-carboxylic acid CAS No. 128009-32-5](/img/structure/B1301299.png)
5-(Trifluoromethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The trifluoromethyl group attached to the thiophene ring is a common substituent that can influence the electronic properties of the molecule due to its strong electron-withdrawing effect.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described for the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, which forms novel supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the synthesis of a series of thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions has been reported, showcasing the versatility of thiophene-2-carboxylic acid derivatives in forming various analogs with different substituents .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can significantly influence their physical and chemical properties. For example, coordination polymers incorporating thiophene-2,5-dicarboxylic acid demonstrate diverse architectures depending on the ligands and metal ions involved, which is indicative of the versatile coordination properties of thiophene dicarboxylates . Similarly, copper(II) complexes of thiophene-2,5-dicarboxylic acid with different ligands exhibit various coordination geometries and form three-dimensional frameworks through hydrogen bonding and C–H···π interactions .
Chemical Reactions Analysis
Thiophene derivatives participate in a range of chemical reactions. The Suzuki cross-coupling reaction is a notable example, where 5-bromothiophene-2-carboxylic acid is coupled with different arylboronic acids to yield a series of novel compounds with potential spasmolytic activity . Furthermore, the synthesis of 2,3-disubstituted thiophenes from cyclopropane dicarboxylates and 1,4-dithiane-2,5-diol involves a tandem thia-Michael addition/aldol reaction, demonstrating the reactivity of thiophene derivatives in multistep synthetic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structures. The incorporation of thiophene-2,5-dicarboxylic acid into coordination polymers results in materials with varying dimensionalities and thermal properties, which can be tailored by the choice of metal ions and ligands . The presence of the trifluoromethyl group in thiophene derivatives is likely to enhance their electron-withdrawing capability, affecting their reactivity and stability. The study of copper(II) complexes of thiophene-2,5-dicarboxylic acid also provides insights into their thermal properties and structural characterizations, which are crucial for understanding their potential applications .
Scientific Research Applications
Synthesis and Chemical Properties
5-(Trifluoromethyl)thiophene-2-carboxylic acid and its derivatives have been synthesized and studied for various chemical properties and potential applications. For instance, Rasool et al. (2020) explored the synthesis of novel thiophene-based derivatives, highlighting their good spasmolytic effects and reactivity based on density functional theory (DFT) calculations (Rasool et al., 2020). Additionally, Liang-ce et al. (2016) conducted research on the efficient synthesis of thiophene-2-carbonyl derivatives under different conditions, emphasizing the process's efficiency and high yield (Liang-ce et al., 2016).
Biological and Medicinal Research
In the field of biology and medicine, thiophene-2-carboxylic acid derivatives have been investigated for various applications. Axton et al. (1992) developed novel immunosuppressive butenamides using 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carboxylic acid, showing potential for immunosuppression in T-lymphocytes (Axton et al., 1992). Moreover, Scarpelli et al. (2008) studied 5-(trifluoroacetyl)thiophene-2-carboxamides, finding them to be potent and selective class II histone deacetylase (HDAC) inhibitors, contributing to the understanding of cellular activity and metabolic stability (Scarpelli et al., 2008).
Material Science and Engineering
The use of thiophene-2-carboxylic acid derivatives extends to material science and engineering. Deng et al. (2013) synthesized new conjugated polymers based on trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate, revealing significant alterations in optical and electrochemical properties due to the trifluoromethyl group (Deng et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPNYGZXGMOELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365903 | |
Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiophene-2-carboxylic acid | |
CAS RN |
128009-32-5 | |
Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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